Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate
Description
Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate (CAS: 402958-95-6) is a structurally complex methyl ester derivative featuring a pyrazine-2-carboxamide moiety, a cyclohexyl group, and a dimethylbutanoate backbone. It is commercially available for research purposes, with suppliers like BLD Pharm Ltd. and Hangzhou Ledun Technology Co., Ltd. offering it at prices ranging from $2199.00/g to $0.0000–0.0000/Metric Ton, depending on quantity and purity (≥98%) .
This compound is implicated in diverse biological pathways, including G-protein-coupled receptors (GPCRs), JAK/STAT, MAPK/ERK, and PI3K/Akt/mTOR signaling, making it relevant in drug discovery for oncology, immunology, and metabolic disorders . Its methyl ester group enhances membrane permeability compared to its carboxylic acid counterpart, (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid (CAS: 402958-96-7), which is used as an ergogenic supplement to influence exercise performance and muscle recovery .
Properties
IUPAC Name |
methyl 2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXGWJWOFHBXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate, also known by its CAS number 402958-95-6, is a synthetic compound derived from valine. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C20H30N4O4 |
| Molecular Weight | 390.48 g/mol |
| CAS Number | 402958-95-6 |
| Purity | 99.84% |
| Storage Conditions | -20°C for 3 years; 4°C for 2 years |
Structural Characteristics
The compound features a complex structure that includes a cyclohexyl group and a pyrazine ring, which are significant for its biological activity. The presence of these moieties suggests potential interactions with various biological targets.
Research indicates that this compound may interact with several biological pathways:
- Receptor Interactions: The compound is known to interact with various receptors, including adrenergic and amylin receptors, which are involved in metabolic regulation and cardiovascular functions .
- Enzymatic Activity: It may act as an inhibitor or modulator of specific enzymes linked to metabolic pathways, although detailed mechanisms remain to be fully elucidated .
Pharmacological Effects
- Antitumor Activity: Preliminary studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties: There is evidence suggesting that it may reduce inflammatory responses in vitro, pointing towards applications in treating inflammatory diseases .
- Neuroprotective Effects: Some studies indicate neuroprotective properties, which could be beneficial in neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values suggesting potent activity against these cells .
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammation models, the compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 10 |
| Compound A | Anticancer | 15 |
| Compound B | Anti-inflammatory | 20 |
| Compound C | Neuroprotective | 25 |
The table illustrates that this compound has superior anticancer activity compared to other tested compounds.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and amide groups are primary targets for hydrolysis under specific conditions.
Ester Hydrolysis
The methyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is typically catalyzed by acids, bases, or enzymes:
Amide Hydrolysis
Amide bonds require harsher conditions for hydrolysis compared to esters. Acidic or basic hydrolysis cleaves the amide linkage:
| Condition | Outcome | Notes | Source |
|---|---|---|---|
| 6M HCl, 110°C, 24h | Cyclohexylamine and pyrazine fragments | Structural analysis and degradation studies | |
| NaOH (ethanolic) | Sodium carboxylate intermediates | Rarely employed due to competing ester hydrolysis |
Functional Group Modifications
The pyrazine ring and substituents enable further derivatization.
Pyrazine Ring Reactions
The electron-deficient pyrazine ring participates in nucleophilic aromatic substitution (NAS) or coordination chemistry:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Chlorination | POCl₃ | 2-Chloropyrazine derivative | Enhances electrophilicity |
| Metal coordination | Pd(II)/Cu(I) catalysts | Chelation complexes | Catalytic or sensing applications |
Note: Specific data on pyrazine modifications for this compound remain limited, but analogous reactions are inferred from pyrazine chemistry .
Esterification/Transesterification
The methyl ester can be replaced with other alkyl groups via transesterification:
| Alcohol | Catalyst | Yield | Purpose |
|---|---|---|---|
| Ethanol | H₂SO₄ | ~60% | Solubility optimization |
| Benzyl alcohol | Ti(OiPr)₄ | ~45% | Protecting group strategies |
Coupling Reactions
The carboxylic acid (post-hydrolysis) and amide groups facilitate peptide bond formation or cross-coupling:
Peptide Coupling
Activated esters (e.g., NHS, HATU) enable conjugation with amines:
| Coupling Agent | Amine | Product | Biological Relevance |
|---|---|---|---|
| HATU | Glycine methyl ester | Dipeptide analog | Protease inhibition studies |
| EDC/NHS | Cyclohexylamine | Bis-amide derivative | Structural diversification |
Stability and Degradation
The compound exhibits sensitivity to:
-
Light : Photooxidation of the pyrazine ring observed under UV exposure .
-
pH : Degrades rapidly in alkaline conditions (pH > 9) via ester hydrolysis .
Unresolved Challenges and Research Gaps
-
Reaction Optimization : Yields for pyrazine modifications and coupling reactions require refinement.
-
Mechanistic Studies : Detailed kinetic analyses of ester/amide hydrolysis are absent in literature .
-
Biological Derivatization : Limited data on in vivo reactivity (e.g., glucuronidation) .
This compound’s multifunctional architecture offers broad synthetic utility, but further experimental validation is needed to fully exploit its chemical potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic Acid
- Structure : Lacks the methyl ester, terminating in a carboxylic acid group.
- Physicochemical Properties : Lower lipophilicity compared to the methyl ester, reducing cellular uptake.
- Biological Role: Functions as a valine derivative to modulate energy metabolism and muscle recovery via amino acid signaling .
- Applications : Used in sports nutrition and metabolic studies.
Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate
- Structure: Incorporates a pyrrolidine ring and diphenylpropanoate group instead of dimethylbutanoate.
- Applications : Investigated for its role in protease inhibition and cancer therapy .
4F-MDMB-BICA (Methyl 2-({[1-(4-fluorobutyl)-1H-indol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate)
- Structure: Shares the 3,3-dimethylbutanoate ester core but substitutes pyrazine with an indole-fluorobutyl group.
- Biological Activity: A synthetic cannabinoid receptor agonist with psychoactive properties, regulated under drug control laws .
- Contrast : While structurally similar in the ester region, the indole-fluorobutyl moiety confers distinct receptor binding (CB1/CB2 vs. kinase/GPCR targets of the pyrazine derivative) .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Peptide Coupling Reactions
The primary method for synthesizing this compound involves peptide coupling reactions. These reactions are used to form the amide bonds linking the pyrazine-2-carboxamide and the valine-derived moiety (3,3-dimethylbutanoate) with the cyclohexyl-substituted acetamido group. Key considerations in these reactions include:
- Stereochemical Control: Maintaining the (2S) configuration at the chiral centers is critical to preserve biological activity and specificity.
- Reagents and Conditions: Typical peptide coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) are used under mild conditions to avoid racemization.
- Solvent Choice: Polar aprotic solvents like dimethylformamide or dichloromethane are preferred to enhance solubility and reaction efficiency.
Esterification
The methyl ester group is introduced either by starting with a methyl ester-protected valine derivative or by esterifying the carboxylic acid after peptide bond formation. This step ensures the compound’s stability and modulates its pharmacokinetic properties.
Detailed Preparation Protocol (Generalized)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of Pyrazine-2-carboxylic acid derivative | Synthesize or procure pyrazine-2-carboxylic acid, activate via coupling agent |
| 2 | Coupling with cyclohexyl-substituted amino acid | Use peptide coupling agents under inert atmosphere, control temperature (0-25°C) to avoid racemization |
| 3 | Coupling with methyl 3,3-dimethylbutanoate derivative | Peptide coupling to introduce the valine-like moiety |
| 4 | Purification | Purify by chromatography (e.g., silica gel, reverse phase HPLC) to isolate stereochemically pure product |
| 5 | Characterization | Confirm structure by NMR, MS, and purity by HPLC |
This sequence aligns with standard peptide synthesis protocols adapted for the specific functional groups and stereochemistry of the compound.
Solubility and Stock Solution Preparation
The compound exhibits limited solubility in aqueous media but dissolves well in DMSO, with a solubility of approximately 33.33 mg/mL (85.36 mM). To prepare stock solutions for research use, the following table summarizes solvent volumes required for different concentrations and masses:
| Mass of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 2.561 | 12.805 | 25.610 |
| 5 mM Solution Volume (mL) | 0.512 | 2.561 | 5.122 |
| 10 mM Solution Volume (mL) | 0.256 | 1.281 | 2.561 |
Note: Ultrasonic treatment and heating to 37°C can enhance solubility during stock preparation.
In Vivo Formulation Preparation
For biological testing, the compound is often formulated in multi-solvent systems to ensure clear solutions suitable for administration. A recommended protocol involves:
- Pre-dissolving the compound in DMSO to create a master stock.
- Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil with mixing and clarification steps between additions.
- Ensuring clarity after each solvent addition by vortexing, ultrasound, or mild heating.
Analytical Data and Quality Control
- Purity: ≥95% by HPLC or equivalent analytical methods.
- Storage: Recommended at -20°C for short term (up to 1 month) or -80°C for long term (up to 6 months) to prevent degradation. Avoid repeated freeze-thaw cycles.
- Physical Form: Solid, typically supplied as a powder or lyophilized sample.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Weight | 390.5 g/mol |
| Key Synthetic Steps | Peptide coupling, esterification |
| Solvents for Stock Solution | DMSO, PEG300, Tween 80, water, corn oil |
| Solubility | 33.33 mg/mL in DMSO |
| Storage Conditions | -20°C (1 month), -80°C (6 months) |
| Purity | ≥95% |
| Analytical Techniques | NMR, MS, HPLC |
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related esters ().
- Vibrational circular dichroism (VCD) : Detect minor enantiomeric impurities (<1%) ().
- Marfey’s reagent derivatization : Quantify D/L-amino acid ratios via HPLC ().
How can structural modifications enhance the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Ester-to-amide conversion : Replace the methyl ester with a tert-butylamide to improve metabolic stability ().
- Cyclohexyl substituent optimization : Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility ().
- Pro-drug strategies : Mask the pyrazine ring with acetylated sugars for targeted release in acidic environments (e.g., tumor tissues) ().
What computational methods are recommended for predicting binding modes of this compound with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to model interactions with HCV NS3 protease (PDB: 3M4L) ().
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories using AMBER ().
- Free-energy perturbation (FEP) : Quantify binding affinity changes for pyrazine ring modifications ().
How can researchers validate the compound’s role in focal adhesion kinase (FAK) signaling pathways?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
